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Compound of Interest

Compound Name:
Methyl 2-fluoro-4-

hydroxybenzoate

Cat. No.: B042768 Get Quote

A detailed spectroscopic comparison of Methyl 2-fluoro-4-hydroxybenzoate and its key

positional isomers, Methyl 4-fluoro-2-hydroxybenzoate, Methyl 3-fluoro-4-hydroxybenzoate,

and Methyl 5-fluoro-2-hydroxybenzoate, reveals distinct fingerprints for each molecule, crucial

for their unambiguous identification in research and drug development. This guide provides a

comprehensive analysis of their ¹H NMR, ¹³C NMR, IR, and mass spectrometry data, supported

by detailed experimental protocols.

The subtle shifts in the positions of the fluoro and hydroxyl groups on the benzene ring of these

isomers lead to significant differences in their spectroscopic properties. These variations arise

from the distinct electronic environments experienced by the atomic nuclei and functional

groups in each molecule. Understanding these differences is paramount for researchers

working with these compounds, as misidentification can have profound implications in fields

such as medicinal chemistry and materials science.

Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for the four isomers.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton NMR spectroscopy provides a detailed picture of the hydrogen atom environments in a

molecule. The chemical shifts (δ) of the aromatic protons are particularly sensitive to the

positions of the electron-withdrawing fluorine atom and the electron-donating hydroxyl group.
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Compound
δ (ppm) - Aromatic
Protons

δ (ppm) - Methoxy
Protons (OCH₃)

δ (ppm) - Hydroxyl
Proton (OH)

Methyl 2-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 4-fluoro-2-

hydroxybenzoate

7.78 (dd, J=8.8, 7.2

Hz, 1H), 6.63 (dd,

J=10.8, 2.4 Hz, 1H),

6.57 (dd, J=8.8, 2.4

Hz, 1H)

3.88 (s, 3H) 10.8 (s, 1H)

Methyl 3-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 5-fluoro-2-

hydroxybenzoate

7.51 (dd, J=9.0, 3.1

Hz, 1H), 7.15 (ddd,

J=9.0, 7.7, 3.1 Hz,

1H), 6.94 (t, J=9.0 Hz,

1H)

3.92 (s, 3H) 10.4 (s, 1H)

Note: 's' denotes a singlet, 'dd' a doublet of doublets, 'ddd' a doublet of doublet of doublets, and

't' a triplet. J values represent coupling constants in Hertz (Hz).

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the

carbon skeleton of the molecule. The chemical shifts of the aromatic carbons are influenced by

the substituents, with the carbon attached to the fluorine atom exhibiting a characteristic large

C-F coupling constant.
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Compound
δ (ppm) - Aromatic
Carbons

δ (ppm) - Carbonyl
Carbon (C=O)

δ (ppm) - Methoxy
Carbon (OCH₃)

Methyl 2-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 4-fluoro-2-

hydroxybenzoate

164.5 (d, J=251 Hz),

161.9, 132.8 (d, J=11

Hz), 110.2 (d, J=4

Hz), 107.9 (d, J=24

Hz), 102.3 (d, J=2 Hz)

170.1 52.3

Methyl 3-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 5-fluoro-2-

hydroxybenzoate

162.2, 157.3 (d,

J=237 Hz), 123.5 (d,

J=7 Hz), 118.9 (d,

J=23 Hz), 117.8 (d,

J=2 Hz), 113.8 (d, J=8

Hz)

170.4 52.1

Note: 'd' denotes a doublet. J values represent C-F coupling constants in Hertz (Hz).

Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying functional groups. All four isomers exhibit

characteristic absorption bands for the hydroxyl (O-H), carbonyl (C=O), and carbon-fluorine (C-

F) bonds.
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Compound
ν (cm⁻¹) - O-H
Stretch

ν (cm⁻¹) - C=O
Stretch

ν (cm⁻¹) - C-F
Stretch

Methyl 2-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 4-fluoro-2-

hydroxybenzoate
~3300-3500 (broad) ~1680-1700 ~1200-1300

Methyl 3-fluoro-4-

hydroxybenzoate
Data not available Data not available Data not available

Methyl 5-fluoro-2-

hydroxybenzoate
~3300-3500 (broad) ~1670-1690 ~1150-1250

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule. The molecular ion peak (M⁺) for all four isomers is expected at a mass-to-

charge ratio (m/z) of approximately 170.1, corresponding to the molecular formula C₈H₇FO₃.

Compound Molecular Ion (M⁺) (m/z) Key Fragment Ions (m/z)

Methyl 2-fluoro-4-

hydroxybenzoate
Data not available Data not available

Methyl 4-fluoro-2-

hydroxybenzoate
~170

~139 ([M-OCH₃]⁺), ~111 ([M-

COOCH₃]⁺)

Methyl 3-fluoro-4-

hydroxybenzoate
Data not available Data not available

Methyl 5-fluoro-2-

hydroxybenzoate
170 139, 111

Experimental Protocols
The following are general experimental protocols for the spectroscopic techniques used in this

comparison.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 5-10 mg of the solid sample was dissolved in 0.6 mL of a

deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing tetramethylsilane (TMS) as an internal

standard (0 ppm). The solution was then transferred to a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer. For ¹H

NMR, a sufficient number of scans were acquired to obtain a good signal-to-noise ratio. For ¹³C

NMR, a proton-decoupled sequence was used.

Attenuated Total Reflectance-Fourier Transform Infrared
(ATR-FTIR) Spectroscopy
Sample Preparation: A small amount of the powdered solid sample was placed directly onto the

diamond crystal of the ATR accessory.

Data Acquisition: The IR spectrum was recorded over the range of 4000-400 cm⁻¹ with a

resolution of 4 cm⁻¹. A background spectrum of the clean, empty crystal was recorded prior to

the sample measurement.

Electron Ionization Mass Spectrometry (EI-MS)
Sample Introduction: The solid sample was introduced into the mass spectrometer via a direct

insertion probe.

Ionization and Analysis: The sample was vaporized and then ionized by a 70 eV electron beam.

The resulting ions were accelerated and separated based on their mass-to-charge ratio by a

quadrupole mass analyzer.

Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic comparison of the

isomers.
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Caption: Workflow for the spectroscopic comparison of isomers.

Logical Relationship of Spectroscopic Data
The interpretation of the spectroscopic data follows a logical progression to elucidate the

structure of each isomer.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b042768?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Spectroscopic Data

Structural Interpretation

Isomer Structure Determination

¹H NMR Data
(Chemical Shifts, Coupling)

Proton Environment
& Connectivity

¹³C NMR Data
(Chemical Shifts, C-F Coupling)

Carbon Skeleton
& Substituent Position

IR Data
(Functional Group Frequencies)

Functional Group
Identification

Mass Spec Data
(Molecular Ion, Fragmentation)

Molecular Weight
& Formula Confirmation

Unambiguous Isomer
Structure

Click to download full resolution via product page

Caption: Logical flow from spectroscopic data to structure.

This guide highlights the power of a multi-technique spectroscopic approach for the definitive

characterization of closely related isomers. While some data for Methyl 2-fluoro-4-
hydroxybenzoate and Methyl 3-fluoro-4-hydroxybenzoate were not available in the searched

literature, the provided data for the other isomers and the detailed protocols offer a strong

framework for their future analysis and comparison.

To cite this document: BenchChem. [A Spectroscopic Showdown: Unmasking the Isomers of
Methyl 2-fluoro-4-hydroxybenzoate]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042768#spectroscopic-comparison-of-methyl-2-
fluoro-4-hydroxybenzoate-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b042768?utm_src=pdf-body-img
https://www.benchchem.com/product/b042768?utm_src=pdf-body
https://www.benchchem.com/product/b042768?utm_src=pdf-body
https://www.benchchem.com/product/b042768#spectroscopic-comparison-of-methyl-2-fluoro-4-hydroxybenzoate-isomers
https://www.benchchem.com/product/b042768#spectroscopic-comparison-of-methyl-2-fluoro-4-hydroxybenzoate-isomers
https://www.benchchem.com/product/b042768#spectroscopic-comparison-of-methyl-2-fluoro-4-hydroxybenzoate-isomers
https://www.benchchem.com/product/b042768#spectroscopic-comparison-of-methyl-2-fluoro-4-hydroxybenzoate-isomers
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042768?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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